Ethyl 4-bromothiazole-2-carboxylate
Overview
Description
Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO2S . It has a molecular weight of 236.09 . The IUPAC name for this compound is ethyl 4-bromo-1,3-thiazole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromothiazole-2-carboxylate consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 4-position with a bromine atom and at the 2-position with a carboxylate ester group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-bromothiazole-2-carboxylate are not available, thiazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the position of the bromine atom .Physical And Chemical Properties Analysis
Ethyl 4-bromothiazole-2-carboxylate is a solid substance . It has a melting point of 67-71 °C . The compound is slightly soluble in water .Scientific Research Applications
1. Corrosion Inhibition
- Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as an inhibitor to reduce the corrosion of copper in acidic media .
- Methods of Application : The corrosion of copper metal has been studied in an acidic environment (HCl) using ethyl 4-bromothiazole-2-carboxylate as an inhibitor. The study used polarization and loss by weight methods at different inhibitor concentrations ranging from 100 to 400 ppm .
- Results or Outcomes : The impact of temperature was examined, revealing a decrease in the corrosion rate and an increase in inhibition efficiency with the use of the inhibitor. It was observed that the inhibition efficiency decreased as the temperature increased, particularly at 50 and 60 °C .
2. Antimicrobial Evaluation
- Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application : The compound was synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
- Results or Outcomes : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .
3. Pharmaceutical Intermediate
- Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as an intermediate in the pharmaceutical industry .
- Methods of Application : The specific methods of application can vary widely depending on the final pharmaceutical product being synthesized. Generally, it involves reactions under controlled conditions to form the desired pharmaceutical compound .
- Results or Outcomes : The outcomes also depend on the specific pharmaceutical product being synthesized. The use of this compound as an intermediate can lead to a wide range of pharmaceutical products .
4. Organic Synthesis
- Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as a starting material in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the final organic compound being synthesized. Generally, it involves reactions under controlled conditions to form the desired organic compound .
- Results or Outcomes : The outcomes also depend on the specific organic compound being synthesized. The use of this compound as a starting material can lead to a wide range of organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQYWHXWNRQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677795 | |
Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromothiazole-2-carboxylate | |
CAS RN |
959755-96-5 | |
Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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